molecular formula C24H24F3N3O3 B4316769 2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4316769
M. Wt: 459.5 g/mol
InChI Key: AAKCLBZENKANBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a benzoyl group, a decahydroquinoxalinone core, and a trifluoromethyl-substituted phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Decahydroquinoxalinone Core: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the Trifluoromethyl-Substituted Phenylacetamide Moiety: This step involves the reaction of the intermediate with 3-(trifluoromethyl)phenylacetic acid or its derivatives under amide coupling conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or trifluoromethyl-substituted phenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its structural features may impart desirable properties for use in advanced materials, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and trifluoromethyl groups may enhance binding affinity and specificity, while the decahydroquinoxalinone core provides structural stability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide: shares similarities with other benzoyl-substituted quinoxalinones and trifluoromethyl-substituted phenylacetamides.

    Benzoylquinoxalinones: These compounds have similar core structures but may lack the trifluoromethyl group, affecting their chemical properties and applications.

    Trifluoromethylphenylacetamides: These compounds share the trifluoromethyl-substituted phenylacetamide moiety but may have different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1-benzoyl-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O3/c25-24(26,27)16-9-6-10-17(13-16)28-21(31)14-20-22(32)29-18-11-4-5-12-19(18)30(20)23(33)15-7-2-1-3-8-15/h1-3,6-10,13,18-20H,4-5,11-12,14H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKCLBZENKANBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)C(N2C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.